molecular formula C20H19N3O3S B3011720 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 330190-47-1

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No. B3011720
CAS RN: 330190-47-1
M. Wt: 381.45
InChI Key: RRBOLSXGRKDDEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under different conditions .

Scientific Research Applications

Reductive Bromination Mechanism

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: displays a unique reactivity pattern compared to most arenes. Specifically, it undergoes reductive bromination via an interesting mechanism. When treated with Br₂, two hydrogen atoms in the ortho positions of the benzene rings are substituted by bromine, resulting in a two-electron reduction of hydroxylamine to amine. This reactivity opens up possibilities for designing novel functional materials and understanding reaction pathways .

Cell Growth Inhibition Studies

Researchers have explored the impact of this compound on cell growth. GC-MS analyses have been performed, revealing potential inhibitory effects. Further investigations are needed to elucidate the underlying mechanisms and identify specific cellular targets .

Generation of 1,2-di(lithiomethyl)benzene

In synthetic chemistry, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide plays a crucial role in generating 1,2-di(lithiomethyl)benzene. It accepts electrons from Li metal, forming a radical anion that efficiently converts alkyl halides to alkyllithiums. This reactivity is valuable for constructing complex organic molecules .

Homoallylic Amine Derivatives

The compound finds application in the production of homoallylic amine derivatives. These derivatives have diverse uses, including in medicinal chemistry, materials science, and catalysis. Researchers have explored their synthesis using N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide as a key intermediate .

Hydroxylamine Derivative Synthesis

A novel synthetic route has been developed for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide via reduction of the corresponding aminoxyl with hydrazine hydrate. Interestingly, under treatment with strong acids, this hydroxylamine derivative converts into bis(4-tert-butylphenyl)amine and 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine. These transformations offer potential applications in materials science and organic synthesis .

Electrophilic Substitution Reactions

The electron-rich thiazole moiety in the compound can participate in electrophilic substitution reactions. Researchers have explored its reactivity with various electrophiles, leading to the formation of diverse products. These reactions contribute to the compound’s versatility in synthetic chemistry .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with handling it .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-20(2,3)15-9-7-13(8-10-15)17-12-27-19(21-17)22-18(24)14-5-4-6-16(11-14)23(25)26/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOLSXGRKDDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

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